![molecular formula C12H13N3O B6646302 N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide](/img/structure/B6646302.png)
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide acts as a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR1 receptor is involved in various physiological processes, such as synaptic plasticity, learning, and memory. By blocking the mGluR1 receptor, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide can modulate neurotransmitter release and neuronal excitability, which can lead to therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects in animal models. For example, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to increase dopamine release in the striatum, which is a key brain region involved in Parkinson's disease. N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has also been shown to reduce glutamate release and increase GABA release in the hippocampus, which is a key brain region involved in epilepsy and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mGluR1 receptor, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitters. N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide also has good pharmacokinetic properties, such as high oral bioavailability and good brain penetration. However, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide also has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for long-term studies. N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide also has some off-target effects, such as inhibition of the mGluR5 receptor, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, and schizophrenia. Another direction is to explore its mechanism of action at the molecular and cellular level, which can provide insights into its therapeutic effects and potential side effects. Additionally, future research can focus on developing new analogs of N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide with improved pharmacokinetic properties and selectivity for the mGluR1 receptor.
Synthesemethoden
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide can be synthesized through a multistep synthetic route. The first step involves the reaction of 2-cyanopyridine with methylcyclobutanecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-methylcyclobutanecarboxamide-2-cyanopyridine (MCCP). This intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, and schizophrenia. In Parkinson's disease, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to reduce motor deficits and increase dopamine release in animal models. In epilepsy, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to reduce seizure activity and improve cognitive function in animal models. In schizophrenia, N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide has been shown to reduce the positive symptoms of the disorder, such as hallucinations and delusions, in animal models.
Eigenschaften
IUPAC Name |
N-(5-cyanopyridin-2-yl)-N-methylcyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(12(16)10-3-2-4-10)11-6-5-9(7-13)8-14-11/h5-6,8,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLHNOPTTMTEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C#N)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.